molecular formula C15H19N3O4 B195257 5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid CAS No. 134887-87-9

5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid

Cat. No. B195257
M. Wt: 305.33 g/mol
InChI Key: MVEDPQWFIBWXND-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial community.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions necessary for the synthesis.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves detailing the reactions the compound can undergo, including its reactivity and the conditions necessary for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

1. Gas Chromatographic Methods for Herbicide Analysis

Research by Anisuzzaman et al. (2000) involves the synthesis of dimethyl derivatives of imidazolinone herbicides. These derivatives, including compounds similar to the specified chemical, were used to develop efficient gas chromatographic methods for the analysis of imidazolinone herbicides in water, soybeans, and soil (Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins, 2000).

2. Angiotensin II Receptor Antagonists

Yanagisawa et al. (1996) synthesized a series of imidazole-5-carboxylic acids with various substituents, including structures related to the specified chemical. These compounds were evaluated for their antagonistic activities to the angiotensin II receptor, indicating potential applications in hypertension and cardiovascular diseases (Yanagisawa, Amemiya, Kanazaki, Shimoji, Fujimoto, Kitahara, Sada, Mizuno, Ikeda, Miyamoto, Furukawa, & Koike, 1996).

3. Labeling of Bioactive Molecules

Mundwiler et al. (2004) discussed a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules. The study involved compounds including 1H-imidazole-4-carboxylic acid derivatives, relevant to the chemical . This approach allows for the tagging of molecules containing monodentate or bidentate donor sites, which is significant in imaging and diagnostic applications (Mundwiler, Kündig, Ortner, & Alberto, 2004).

4. Antioxidant and Antimicrobial Properties

Bassyouni et al. (2012) synthesized a series of compounds including benzo[d]imidazole derivatives, which show relevance to the chemical . These compounds were evaluated for their antioxidant and antimicrobial activities, indicating potential applications in the development of new therapeutic agents (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

5. Synthesis of Highly Functionalised Isoxazoles

Ruano et al. (2005) reported the synthesis of highly functionalized isoxazoles, which includes the creation of scaffolds for the synthesis of pyridin-3-ylisoxazoles. The relevance to the specified chemical lies in the use of similar chemical frameworks, indicating its potential in the synthesis of complex organic structures (Ruano, Fajardo, & Martín, 2005).

6. Synthesis of Vitamin B6 Derivatives

Tomita et al. (1966) described the synthesis of 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and related compounds. The research includes chemical structures related to the specified compound and discusses their potential in the synthesis of vitamin B6 derivatives (Tomita, Brooks, & Metzler, 1966).

Safety And Hazards

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis method.


properties

IUPAC Name

5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-8,19H,1-4H3,(H,20,21)(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEDPQWFIBWXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869840
Record name 5-(1-Hydroxyethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid

CAS RN

134887-87-9
Record name alpha-(Hydroxyethyl)imazethapyr
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134887879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxyethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Reactant of Route 2
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Reactant of Route 4
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Reactant of Route 5
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Reactant of Route 6
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid

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